

# Molecular weight and formula of 2-Butylbenzo[d]isothiazol-3(2H)-one

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## Compound of Interest

Compound Name: 2-Butylbenzo[d]isothiazol-3(2H)-one

Cat. No.: B039942

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## An In-depth Technical Guide to 2-Butylbenzo[d]isothiazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Butylbenzo[d]isothiazol-3(2H)-one**, a potent antimicrobial agent. This document consolidates key chemical data, detailed experimental protocols for synthesis and antimicrobial testing, and a summary of its mechanism of action, tailored for professionals in research and drug development.

## Core Compound Properties

**2-Butylbenzo[d]isothiazol-3(2H)-one**, also known as Butyl Benzisothiazolinone (BBIT), is a synthetic heterocyclic organic compound recognized for its broad-spectrum biocidal activity.<sup>[1]</sup> It is utilized as a preservative and antimicrobial agent in various industrial and commercial applications, including paints, coatings, and personal care products, to prevent microbial degradation.<sup>[1]</sup>

## Quantitative Data Summary

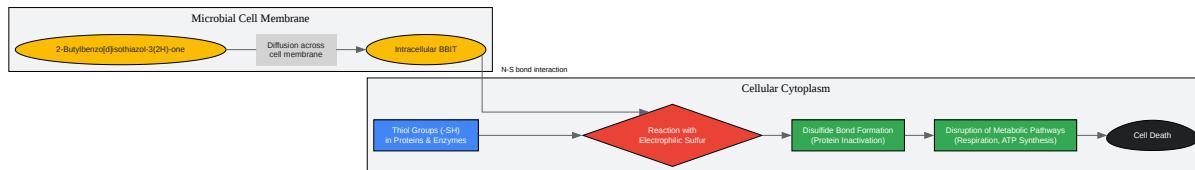
The fundamental physicochemical properties of **2-Butylbenzo[d]isothiazol-3(2H)-one** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NOS	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	207.29 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	4299-07-4	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white powder or liquid	
Solubility	Soluble in DMSO (50 mg/mL)	<a href="#">[3]</a>
Boiling Point	332.921 °C at 760 mmHg	
Storage (Pure Form)	-20°C for 3 years	<a href="#">[3]</a>
Storage (In Solvent)	-80°C for 1 year	<a href="#">[3]</a>

## Mechanism of Action

The biocidal activity of isothiazolinones, including **2-Butylbenzo[d]isothiazol-3(2H)-one**, is primarily attributed to a two-step mechanism. The process begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage that leads to cell death.[\[4\]](#)

The core of this mechanism involves the electrophilic sulfur atom in the isothiazolinone ring. This sulfur atom readily reacts with nucleophilic thiol groups (-SH) found in the cysteine residues of essential proteins and enzymes within the microbial cell.[\[2\]](#)[\[5\]](#) This interaction leads to the formation of disulfide bonds, causing a disruption of vital cellular processes.[\[2\]](#) Key metabolic pathways, including respiration and energy generation (ATP synthesis), are rapidly inhibited.[\[6\]](#) The subsequent destruction of protein thiols and the production of free radicals result in cell death.[\[6\]](#)

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### Mechanism of Action of **2-Butylbenzo[d]isothiazol-3(2H)-one**.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of **2-Butylbenzo[d]isothiazol-3(2H)-one**.

### Synthesis of **2-Butyl-1,2-benzisothiazol-3-one**

A common method for the synthesis of 2-Butyl-1,2-benzisothiazol-3-one involves a two-step process starting from 1,2-benzisothiazol-3-one (BIT).

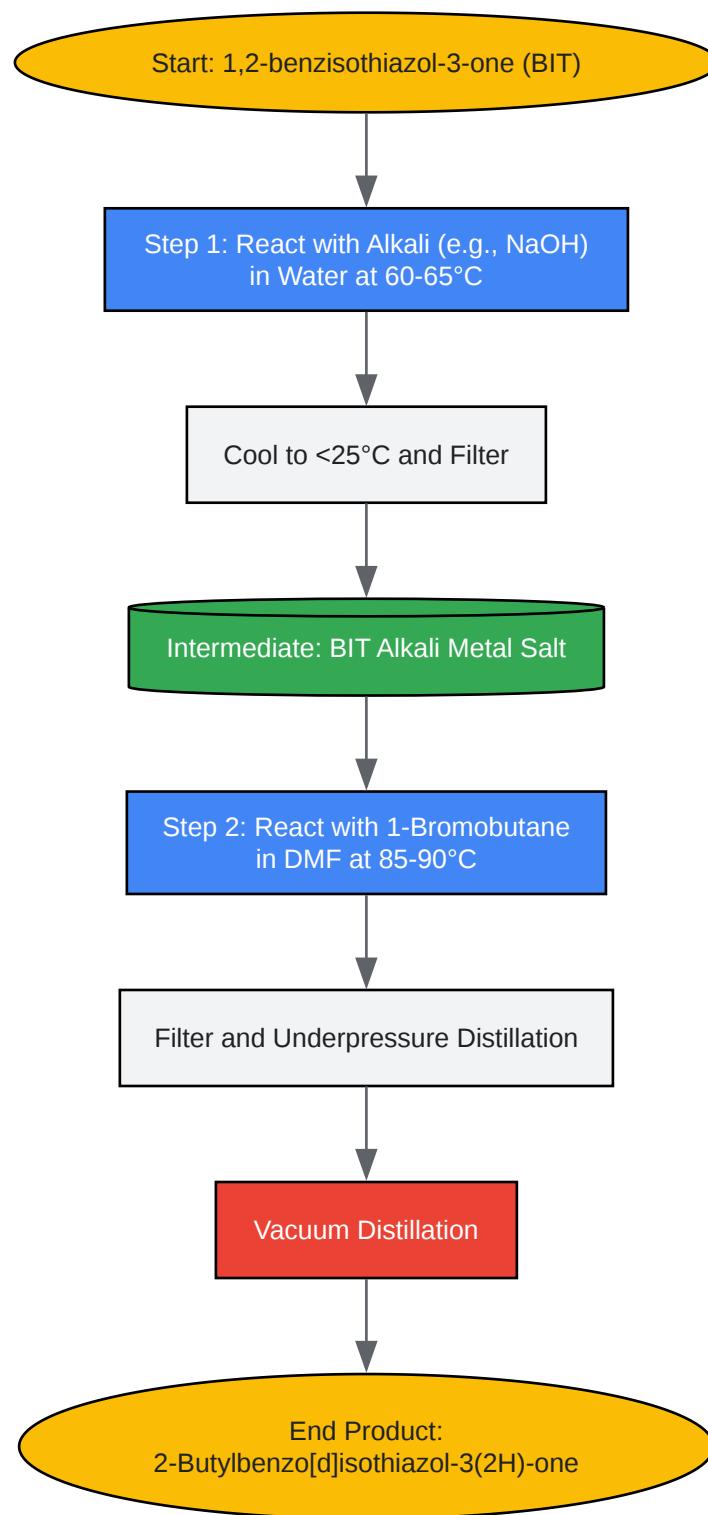
#### Step 1: Formation of the Alkali Metal Salt

- In a reaction vessel, dissolve 1,2-benzisothiazol-3-one (BIT) in water.
- Add a solution of an alkali, such as sodium hydroxide (NaOH), to the BIT solution. The molar ratio of BIT to alkali should be approximately 1:1.03.
- Heat the mixture to 60-65°C and maintain this temperature for 15-25 minutes with stirring until the BIT is completely dissolved.
- Cool the resulting solution to below 25°C to allow the alkali metal salt of BIT to crystallize.

- Filter the crystals and dry them in an oven.

#### Step 2: Reaction with Halogenated Normal Butane

- In a separate reaction vessel, add the dried BIT alkali metal salt to an aprotic polar solvent such as N,N-dimethylformamide (DMF).
- Add a halogenated normal butane, preferably 1-bromobutane.
- Heat the reaction mixture to 85-90°C and maintain for approximately 5 hours with continuous stirring.
- After the reaction is complete, filter the mixture.
- The filtrate is then subjected to underpressure distillation to remove the solvent.
- The resulting bullion is further purified by vacuum distillation to obtain 2-butyl-1,2-benzisothiazole-3-ketone with a purity of >96% as determined by HPLC.



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General workflow for the synthesis of the target compound.

# Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

## Materials:

- 96-well microtiter plates
- Bacterial or fungal strains for testing
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- **2-Butylbenzo[d]isothiazol-3(2H)-one** stock solution
- Sterile diluent (e.g., saline or broth)
- Incubator

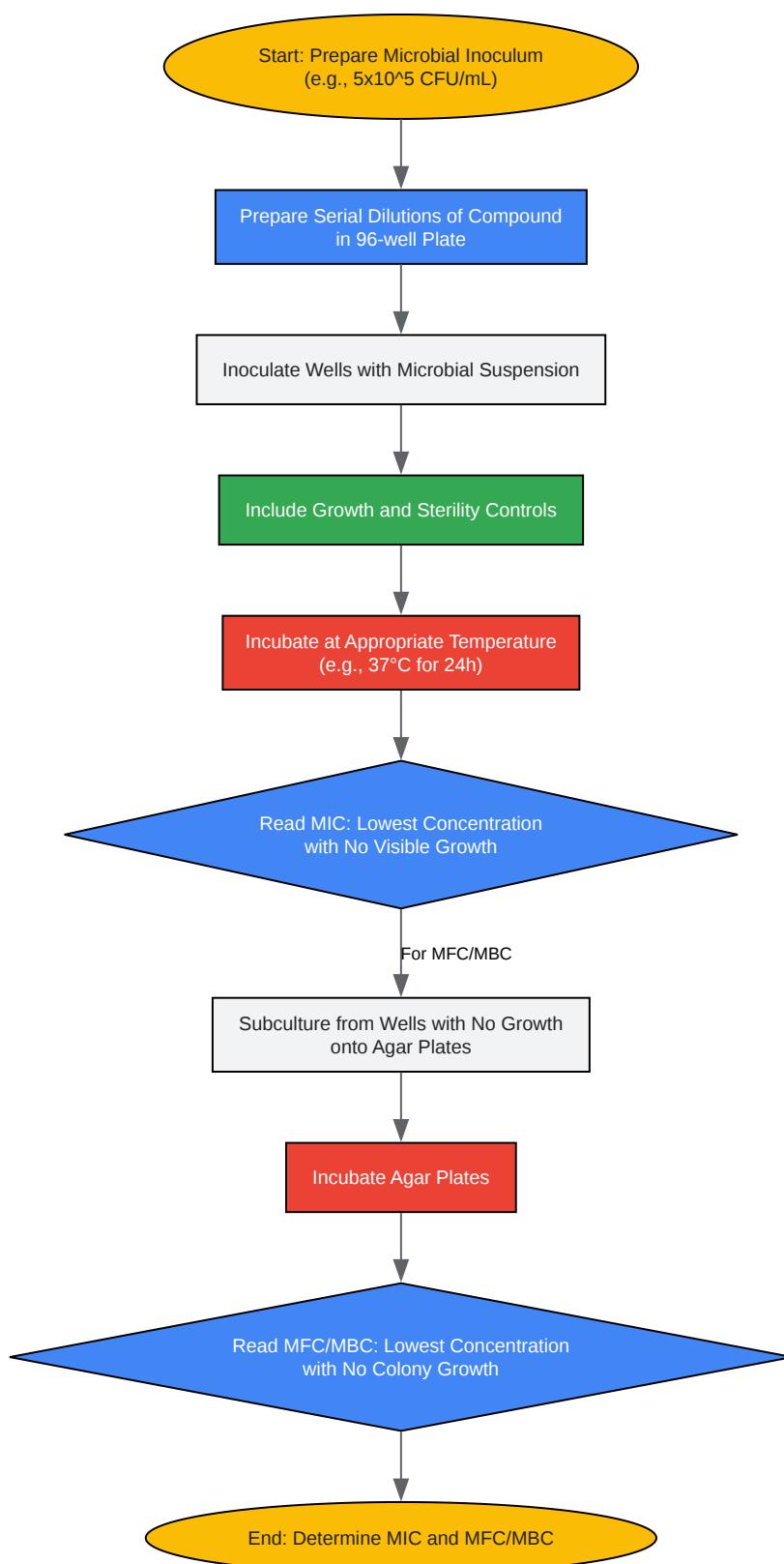
## Procedure:

- Preparation of Inoculum:
  - Culture the microbial strain on a suitable agar medium.
  - Prepare a suspension of the microorganism in a sterile diluent to a concentration of approximately  $1 \times 10^8$  CFU/mL (equivalent to a 0.5 McFarland standard).
  - Dilute this suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Preparation of Antimicrobial Dilutions:
  - Prepare a series of twofold dilutions of the **2-Butylbenzo[d]isothiazol-3(2H)-one** stock solution in the appropriate broth medium in the wells of the microtiter plate. The final volume in each well should be 100  $\mu$ L.

- Inoculation:
  - Add 100  $\mu$ L of the prepared microbial inoculum to each well, resulting in a final volume of 200  $\mu$ L and the target inoculum concentration.
  - Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Incubation:
  - Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).
- Determination of MIC:
  - The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

#### Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC):

- Following the MIC determination, subculture a small aliquot (e.g., 10-20  $\mu$ L) from each well showing no visible growth onto a suitable agar medium.
- Incubate the agar plates until growth is visible in the subculture from the growth control well.
- The MFC/MBC is the lowest concentration of the compound that results in a significant reduction (e.g.,  $\geq 99.9\%$ ) in the number of viable colonies compared to the initial inoculum.[\[7\]](#)

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Workflow for MIC and MFC/MBC determination.

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